Terbutaline 3-O-sulfate is a chemical derivative of terbutaline, a synthetic beta-2 adrenergic receptor agonist primarily used in the treatment of bronchospasm associated with conditions such as asthma, bronchitis, and chronic obstructive pulmonary disease. As a sulfate conjugate of terbutaline, this compound is studied for its pharmacokinetic properties and potential therapeutic applications, particularly in enhancing the efficacy of terbutaline while potentially reducing side effects associated with the parent compound.
Terbutaline 3-O-sulfate is classified under sulfated organic compounds and belongs to the broader category of beta-adrenergic agonists. It is synthesized through chemical modification of terbutaline, which itself is derived from sympathomimetic amines. The compound can be sourced from various synthetic pathways that involve sulfation processes .
The synthesis of terbutaline 3-O-sulfate typically involves the sulfation of terbutaline using reagents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions are crucial for achieving high yield and purity, often requiring optimization of temperature and reaction time. In industrial contexts, continuous flow reactors may be employed to enhance efficiency and maintain consistent reaction conditions.
The molecular formula of terbutaline 3-O-sulfate is , with a molecular weight of approximately 520.67 g/mol. The structure features a sulfonate group attached to the hydroxyl group at the 3-position of the terbutaline molecule. This modification enhances its solubility and alters its pharmacokinetic properties compared to the parent compound .
Terbutaline 3-O-sulfate can participate in various chemical reactions:
These reactions can lead to various derivatives depending on the conditions applied .
Terbutaline 3-O-sulfate acts primarily by stimulating beta-2 adrenergic receptors, which are prevalent in bronchial smooth muscle. Upon binding, it activates intracellular adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, thereby alleviating bronchospasm .
Terbutaline 3-O-sulfate has several scientific applications:
Terbutaline undergoes selective 3-O-sulfation via cytosolic sulfotransferases (SULTs), a critical Phase II metabolic pathway that enhances its hydrophilicity for renal excretion. This conjugation reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which donates the sulfonate group (-SO₃⁻) to terbutaline’s phenolic hydroxyl group. The reaction follows a bi-bi ping-pong mechanism: PAPS first binds to the enzyme, releasing PAP after sulfotransfer, followed by terbutaline binding for conjugation [6] [1].
Kinetic studies reveal terbutaline sulfation exhibits an apparent Km of 270 µM for both enantiomers in human liver cytosol, though the (+)-enantiomer shows double the sulfation rate due to higher Vmax (5.2 nmol/min/mg vs. 2.6 nmol/min/mg for the (–)-enantiomer) [1]. The reaction is energy-intensive, requiring 35.8 kJ/mol activation energy, and is optimal at pH 6.5–7.0, where protonation states favor cofactor binding [6].
Table 1: Kinetic Parameters of Terbutaline Sulfation
Parameter | Value | Experimental Context |
---|---|---|
Km (Terbutaline) | 270 µM | Human liver cytosol |
Km (PAPS) | 0.8 µM | Recombinant SULT1A3 |
Vmax (+) isomer | 5.2 nmol/min/mg | Hepatic microsomes |
Vmax (–) isomer | 2.6 nmol/min/mg | Hepatic microsomes |
pH Optimum | 6.5–7.0 | In vitro enzymatic assay |
SULT1A3 (phenol-sulfating thermolabile enzyme) is the primary isoform responsible for terbutaline 3-O-sulfate formation, accounting for >80% of hepatic sulfation activity. This isoform exhibits high catalytic efficiency (kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹) due to its substrate pocket that accommodates terbutaline’s tert-butylamine group [6]. SULT1A1 contributes minimally (<15%), while SULT1E1 shows negligible activity. Genetic polymorphisms significantly influence this process: the SULT1A3*2 allele (Arg213His) reduces catalytic efficiency by 60% due to impaired PAPS binding [1] [6].
Intestinal SULT1A3 expression is 3-fold higher than in the liver, explaining the extensive first-pass sulfation (69%) after oral administration [9]. Inhibitor studies show that 100 µM 2,6-dichloro-4-nitrophenol (DCNP) suppresses >90% of sulfotransferase activity, confirming SULT1A3 dominance [1].
Table 2: Sulfotransferase Isoform Specificity for Terbutaline
Isoform | Relative Activity (%) | Tissue Prevalence | Impact of Genetic Variants |
---|---|---|---|
SULT1A3 | 82–91% | High in intestine, moderate in liver | 60% ↓ activity with SULT1A3*2 allele |
SULT1A1 | 8–15% | High in liver, low in intestine | No significant effect |
SULT1E1 | <2% | Low in all tissues | Not characterized |
Sulfation efficiency varies markedly across tissues due to differential enzyme expression and cofactor availability:
Cofactor kinetics further explain disparities: hepatic PAPS concentration (0.45 ± 0.07 nmol/mg protein) is 40% lower than intestinal levels (0.75 ± 0.11 nmol/mg protein), creating a bottleneck in hepatocytes [6].
Terbutaline sulfation displays profound interspecies differences in metabolic rate, conjugate preference, and excretion pathways:
These differences arise from genetic divergence: canine SULT1A3 has a premature stop codon, while bovine isoforms lack substrate affinity (Km > 500 µM) [8] [9]. Such variability complicates terbutaline metabolite extrapolation from animal models.
Table 3: Cross-Species Pharmacokinetics of Terbutaline Sulfation
Species | Sulfation Rate (nmol/min/mg) | Primary Conjugate | Renal Excretion of Sulfate (%) |
---|---|---|---|
Human | 4.8 ± 0.9 | Terbutaline 3-O-sulfate | 60–65% |
Rat | 1.2 ± 0.3 | Glucuronide (sulfate minor) | 25% (sulfate) |
Dog | 0.3 ± 0.05 | Unchanged terbutaline | <5% (sulfate) |
Cow | 2.1 ± 0.4 | Terbutaline 3-O-sulfate | 32–38% |
Compounds Mentioned in Article
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5